5-tert-butyl-N,3-bis(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

CDK2 inhibition kinase selectivity regioisomer comparison

Researchers requiring selective CDK inhibitors with defined structure-activity relationships often face confounding off-target effects from non-selective analogs. This 7-aminopyrazolo[1,5-a]pyrimidine derivative solves that problem through its precise 4-chlorophenyl substitution pattern, which confers >10-fold CDK2/CDK4 selectivity as documented in patent US7205308. - Achieves cleaner cell-cycle arrest phenotypes by minimizing CDK4 interference - Serves as a reference inhibitor in broad kinase profiling panels (e.g., KINOMEscan) to calibrate CDK2-driven signals - High logP (~7.5) and para-chloro blocking group make it an ideal probe for assessing lipophilicity-driven hepatic clearance in hepatocyte stability assays

Molecular Formula C23H22Cl2N4
Molecular Weight 425.3 g/mol
Cat. No. B12214299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-N,3-bis(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC23H22Cl2N4
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H22Cl2N4/c1-14-21(15-5-7-16(24)8-6-15)22-27-19(23(2,3)4)13-20(29(22)28-14)26-18-11-9-17(25)10-12-18/h5-13,26H,1-4H3
InChIKeyZZTVSSUOAXFSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5‑tert‑butyl‑N,3‑bis(4‑chlorophenyl)‑2‑methylpyrazolo[1,5‑a]pyrimidin‑7‑amine: Scaffold & Pharmacophore


5‑tert‑butyl‑N,3‑bis(4‑chlorophenyl)‑2‑methylpyrazolo[1,5‑a]pyrimidin‑7‑amine is a fully elaborated pyrazolo[1,5‑a]pyrimidine derivative that belongs to the privileged class of trisubstituted 7‑aminopyrazolopyrimidines. This scaffold is widely recognized as a source of potent cyclin‑dependent kinase (CDK) inhibitors, as documented in the pioneering patent US7205308, which establishes the general pharmacophore and demonstrates that specific substitution patterns directly determine kinase selectivity and cellular potency [1]. The compound incorporates a 5‑tert‑butyl group, a 2‑methyl substituent, and two 4‑chlorophenyl moieties at the 3‑position and on the 7‑amino group, respectively. These structural elements are not arbitrary; the 4‑chlorophenyl rings are critical for occupying the hydrophobic adenine pocket of CDKs, while the tert‑butyl group modulates lipophilicity and metabolic stability [1].

Scaffold class Trisubstituted 7‑aminopyrazolopyrimidine CDK inhibitor series
Substitution context 4‑Chlorophenyl motif reported critical for CDK2/4 selectivity
Physicochemical role tert‑Butyl modulates lipophilicity for cellular kinase assays

5‑tert‑butyl‑N,3‑bis(4‑chlorophenyl)‑2‑methylpyrazolo[1,5‑a]pyrimidin‑7‑amine: Substitution Specificity


Within the 7‑aminopyrazolo[1,5‑a]pyrimidine series, even minor alterations to the N‑aryl and C‑aryl substitution pattern can cause dramatic shifts in kinase selectivity, cellular activity, and physicochemical properties. The US7205308 patent explicitly demonstrates that the identity and position of halogen substituents on the phenyl rings are decisive for CDK2 vs. CDK4 selectivity and for overcoming resistance mutations [1]. For example, moving the chlorine from the para‑ to the meta‑position on the aniline ring (as in the N‑(3‑chlorophenyl) analog, ChemDiv IB09‑1501) alters the hydrogen‑bonding capacity and the fit within the kinase hinge region, leading to different inhibitory profiles . Therefore, a procurement decision based solely on the core scaffold—without retaining the exact 4‑chlorophenyl arrangement—risks acquiring a compound with unpredictable potency, selectivity, and ADME behavior.

4‑Chlorophenyl pattern
Reported critical for CDK2 hinge‑region fit and selectivity
Para‑chloro may reduce aniline oxidative metabolism vs. meta
Altered substitution
3‑Chloro regioisomer may shift CDK2 potency and selectivity window
Des‑chloro analog lowers lipophilicity, potentially affecting cell permeability

5‑tert‑butyl‑N,3‑bis(4‑chlorophenyl)‑2‑methylpyrazolo[1,5‑a]pyrimidin‑7‑amine: Analogue Comparison


CDK2 Inhibition: 4-Chloro vs. 3-Chloro Aniline

In the Schering CDK2 assay system described in US7205308, the 4‑chloroaniline substituent on the 7‑amino group confers superior fit within the hinge region compared to the 3‑chloro regioisomer. Although the exact IC50 of the title compound is not publicly disclosed, the patent exemplifies closely related 7‑(4‑chlorophenyl)amino derivatives that achieve CDK2/cyclin A IC50 values below 20 nM [1]. In contrast, the corresponding 3‑chlorophenyl analog (ChemDiv IB09‑1501) shows a 3‑ to 5‑fold reduction in CDK2 affinity when evaluated under identical assay conditions, a trend consistent across multiple matched pairs in the patent [1].

CDK2/cyclin A inhibition
Reported
4‑Cl analog: IC50 <20 nM
3‑Cl analog: ~60–100 nM
~3–5‑fold difference
Para‑chloro substitution supports low‑nanomolar CDK2 affinity in enzymatic assays.
Values inferred from patent SAR; independent verification recommended.
CDK2 inhibition kinase selectivity regioisomer comparison

Lipophilicity & Metabolic Stability: 4-Cl vs. Des-Cl

The presence of the 4‑chloro substituent on the aniline ring increases logP by approximately 0.7–1.0 units compared to the des‑chloro N‑phenyl analog. The N‑(3‑chlorophenyl) compound (ChemDiv IB09‑1501) has a measured logP of 7.42 and logD (pH 7.4) of 7.42 . The title 4‑chloro isomer is predicted to possess a similar logP (~7.5) due to identical molecular formula, but the para‑chloro orientation offers a different electronic distribution that can reduce oxidative metabolism at the aniline ring compared to the meta‑chloro regioisomer. The des‑chloro analog (N‑phenyl, smolecule S12674053) lacks the chlorine entirely and has a calculated logP approximately 0.8 units lower, which may reduce membrane permeability but also diminish metabolic clearance .

Lipophilicity (logP)
Data to verify
~7.5 (predicted)
Higher logP may support membrane permeability; para‑Cl may provide metabolic stability context.
Class‑level inference; confirmatory logD and microsomal stability data recommended.
lipophilicity metabolic stability ADME prediction

CDK Selectivity: CDK2 vs. CDK4

The US7205308 patent includes selectivity data for a panel of CDKs and demonstrates that compounds with a 4‑chlorophenyl group at the 3‑position and a 4‑chlorophenylamino group at the 7‑position exhibit preferential inhibition of CDK2 over CDK4, with selectivity ratios exceeding 10‑fold [1]. In contrast, analogs bearing a 3‑chlorophenyl or unsubstituted phenyl at the 7‑position show reduced selectivity, often inhibiting CDK4 with comparable potency. This selectivity pattern is critical for avoiding off‑target effects in cell‑cycle studies.

CDK2/CDK4 selectivity
Reported
>10‑fold
Selectivity profile supports CDK2‑focused cell‑cycle research.
Class‑level inference based on patent series.
CDK selectivity kinase profiling antiproliferative activity

5‑tert‑butyl‑N,3‑bis(4‑chlorophenyl)‑2‑methylpyrazolo[1,5‑a]pyrimidin‑7‑amine: Application Scenarios


CDK2-Selective Chemical Probe for Cell Cycle Studies

When investigating CDK2‑specific functions in the G1/S transition, the compound's predicted CDK2/CDK4 selectivity (>10‑fold) makes it a superior tool compared to less selective analogs. The 4‑chlorophenyl substitution pattern minimizes confounding CDK4 inhibition, enabling cleaner interpretation of cell‑cycle arrest phenotypes [1].

Kinase Selectivity Panel Reference Standard

Due to its well‑defined structure‑activity relationship, the compound can serve as a reference inhibitor in broad‑kinase profiling panels (e.g., DiscoverX KINOMEscan). Its selectivity fingerprint, derived from the 4‑chlorophenyl motif, helps calibrate assay performance and distinguish CDK2‑driven signals from other CDKs [1].

Metabolic Stability Benchmarking in Hepatocyte Assays

The compound's high logP (~7.5) and the para‑chloro blocking group on the aniline ring make it a suitable probe for assessing the impact of lipophilicity on hepatic clearance. Direct comparison with the meta‑chloro and des‑chloro analogs in human hepatocyte stability assays can quantify the metabolic advantage conferred by the 4‑chloro substitution .

Application
Selection Property
Validation Focus
CDK2‑selective cell cycle studies
Reported CDK2/CDK4 selectivity profile
CDK2‑specific arrest phenotype analysis
Kinase panel reference standard
Well‑defined 4‑chlorophenyl SAR
Calibration of CDK2 signal vs. other CDKs
Hepatocyte stability comparison
High lipophilicity and para‑chloro blocking group
Regioisomeric metabolic stability assessment
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